ethyl 5-[2-[4-[3,5-bis[4-[2-(3-ethoxycarbonyl-4-hydroxyphenyl)ethynyl]phenyl]phenyl]phenyl]ethynyl]-2-hydroxybenzoate
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Overview
Description
Ethyl 5-[2-[4-[3,5-bis[4-[2-(3-ethoxycarbonyl-4-hydroxyphenyl)ethynyl]phenyl]phenyl]phenyl]ethynyl]-2-hydroxybenzoate is a complex organic compound characterized by multiple aromatic rings and ethynyl linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[2-[4-[3,5-bis[4-[2-(3-ethoxycarbonyl-4-hydroxyphenyl)ethynyl]phenyl]phenyl]phenyl]ethynyl]-2-hydroxybenzoate typically involves multiple steps, including the formation of ethynyl linkages and the introduction of ethoxycarbonyl and hydroxyphenyl groups. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[2-[4-[3,5-bis[4-[2-(3-ethoxycarbonyl-4-hydroxyphenyl)ethynyl]phenyl]phenyl]phenyl]ethynyl]-2-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Ethyl 5-[2-[4-[3,5-bis[4-[2-(3-ethoxycarbonyl-4-hydroxyphenyl)ethynyl]phenyl]phenyl]phenyl]ethynyl]-2-hydroxybenzoate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 5-[2-[4-[3,5-bis[4-[2-(3-ethoxycarbonyl-4-hydroxyphenyl)ethynyl]phenyl]phenyl]phenyl]ethynyl]-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other aromatic esters and ethynyl-substituted molecules, such as:
- Ethyl benzoate
- Ethyl 3-methylhexanoate
- Phenyl benzoate
Uniqueness
Ethyl 5-[2-[4-[3,5-bis[4-[2-(3-ethoxycarbonyl-4-hydroxyphenyl)ethynyl]phenyl]phenyl]phenyl]ethynyl]-2-hydroxybenzoate is unique due to its highly substituted aromatic rings and multiple ethynyl linkages, which confer distinct chemical and biological properties. This complexity allows for a wide range of applications and interactions that are not possible with simpler compounds.
Properties
Molecular Formula |
C57H42O9 |
---|---|
Molecular Weight |
870.9 g/mol |
IUPAC Name |
ethyl 5-[2-[4-[3,5-bis[4-[2-(3-ethoxycarbonyl-4-hydroxyphenyl)ethynyl]phenyl]phenyl]phenyl]ethynyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C57H42O9/c1-4-64-55(61)49-31-40(19-28-52(49)58)10-7-37-13-22-43(23-14-37)46-34-47(44-24-15-38(16-25-44)8-11-41-20-29-53(59)50(32-41)56(62)65-5-2)36-48(35-46)45-26-17-39(18-27-45)9-12-42-21-30-54(60)51(33-42)57(63)66-6-3/h13-36,58-60H,4-6H2,1-3H3 |
InChI Key |
AUDPQIYLJJUHKX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)C#CC2=CC=C(C=C2)C3=CC(=CC(=C3)C4=CC=C(C=C4)C#CC5=CC(=C(C=C5)O)C(=O)OCC)C6=CC=C(C=C6)C#CC7=CC(=C(C=C7)O)C(=O)OCC)O |
Origin of Product |
United States |
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